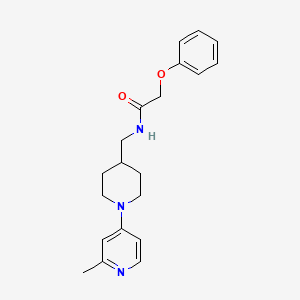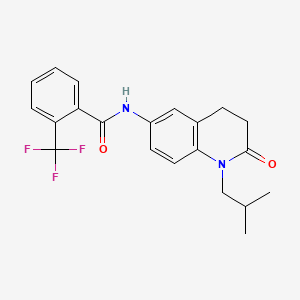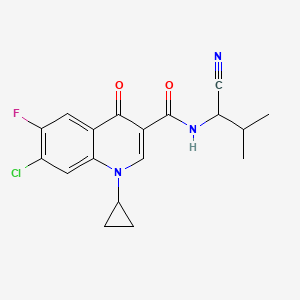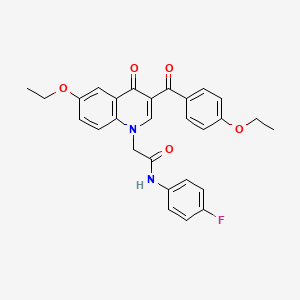![molecular formula C22H21FN4O2 B2758117 2-[7-Benzyl-2-(4-fluorophenyl)-4-oxo-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-3-yl]acetamide CAS No. 1189854-98-5](/img/structure/B2758117.png)
2-[7-Benzyl-2-(4-fluorophenyl)-4-oxo-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-3-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound belongs to the class of organic compounds known as phenylpyridines . It’s a polycyclic aromatic compound containing a benzene ring linked to a pyridine ring . The molecular formula is C30H29FN4O2, with an average mass of 496.575 Da .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . A series of compounds has been synthesized by replacing the glutamic acid part of Pemetrexed drug with primary, secondary, and aryl amines in high yields using diethylphosphorocyanidate (DEPC) as a peptide coupling agent . All the synthesized compounds are characterized by 1H and 13C NMR, LCMS, and FT-IR spectral techniques .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectral techniques such as 1H and 13C NMR, LCMS, and FT-IR . Further analysis can be done using a 3D SD file or a 2D Mol file .Chemical Reactions Analysis
The chemical reactions involving this compound can be studied based on its structural similarity to other compounds. For instance, it has been found that replacing the glutamic acid part of Pemetrexed with simple primary, secondary, and aryl amines has significantly enhanced the antiviral activity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be inferred from its molecular structure. It has a molecular weight of 496.575 Da . Further properties such as solubility, melting point, boiling point, etc., would require additional experimental data.Scientific Research Applications
Radiolabeling and Imaging Applications
2-Phenylpyrazolo[1,5-a]pyrimidineacetamides, related to the chemical structure , have been reported as selective ligands for the translocator protein (18 kDa), which is significant in the context of positron emission tomography (PET) imaging. The incorporation of a fluorine atom in these compounds, such as DPA-714, facilitates their labeling with fluorine-18, a radioactive isotope used in PET imaging. This allows for the in vivo imaging of the translocator protein, which can be crucial in studying various neurological and inflammatory conditions (Dollé et al., 2008).
Enzyme Inhibition for Anticancer Applications
Compounds with the pyrimidinyl acetamide structure have been explored for their potential as enzyme inhibitors with applications in cancer treatment. For instance, thiazolyl N-benzyl-substituted acetamide derivatives, with a core structure similar to the compound of interest, have shown inhibitory activity against Src kinase, an enzyme implicated in the progression of various cancers. These compounds have demonstrated significant anticancer activity, highlighting their potential in cancer therapeutics (Fallah-Tafti et al., 2011).
Antimicrobial and Antifungal Activities
Novel heterocyclic compounds containing the pyrimidinyl acetamide moiety have been synthesized and evaluated for their antimicrobial activities. Studies have shown that these compounds possess significant antibacterial and antifungal properties, suggesting their potential use in the development of new antimicrobial agents. The exploration of these compounds against a variety of bacterial and fungal strains underscores their versatility and potential in addressing antibiotic resistance (Nunna et al., 2014).
Mechanism of Action
Target of Action
Similar compounds with a pyrazolo[3,4-d]pyrimidine scaffold have been reported to inhibitCyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial regulator of the cell cycle and is often a target for cancer treatment .
Mode of Action
Compounds with similar structures have been shown to inhibit cdk2, which leads to alterations in cell cycle progression . This inhibition can result in the induction of apoptosis within cancer cells .
Biochemical Pathways
The inhibition of cdk2 can affect the cell cycle, particularly the transition from the g1 phase to the s phase . This can lead to cell cycle arrest and apoptosis, especially in cancer cells .
Result of Action
Similar compounds have shown significant inhibitory activity against cancer cell lines . Inhibition of CDK2 can lead to alterations in cell cycle progression and the induction of apoptosis .
Future Directions
The future directions for research involving this compound could include further studies on its potential applications in antiviral therapy, given its structural similarity to compounds with known antiviral activity . Additionally, its potential as an antibacterial and antifungal agent could also be explored.
properties
IUPAC Name |
2-[7-benzyl-2-(4-fluorophenyl)-4-oxo-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-3-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21FN4O2/c23-17-8-6-16(7-9-17)21-25-19-13-26(12-15-4-2-1-3-5-15)11-10-18(19)22(29)27(21)14-20(24)28/h1-9H,10-14H2,(H2,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJIYRAYRXVZLIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1C(=O)N(C(=N2)C3=CC=C(C=C3)F)CC(=O)N)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[3-(5-Bromo-2-methoxyphenyl)acryloyl]phenyl 4-(tert-butyl)benzenecarboxylate](/img/structure/B2758035.png)
![1,3-Bis(3-methoxyphenyl)-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B2758038.png)

![1'-(3-(Trifluoromethyl)benzoyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2758042.png)

![(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(2-((difluoromethyl)thio)phenyl)methanone](/img/structure/B2758046.png)

![4-[(2-Fluorosulfonyloxyphenyl)methylcarbamoyl]pyridine](/img/structure/B2758050.png)
![3-[[3-(2-Methyl-1,3-thiazol-4-yl)phenyl]sulfonylamino]benzoic acid](/img/structure/B2758051.png)




